5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N6O/c14-11-5-8(6-16-12(11)15)13(22)18-9-1-3-10(4-2-9)21-7-17-19-20-21/h1-7H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYJGVAOGHGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities.
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions.
Biochemical Pathways
Given the wide range of biological activities exhibited by tetrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes. This suggests that the compound could potentially have good bioavailability.
Biological Activity
5,6-Dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8Cl2N6O
- Molecular Weight : 335.15 g/mol
- CAS Number : 867158-11-0
The structure includes a pyridine ring substituted with a tetrazole moiety, which is known to enhance biological activity in various compounds.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
-
Inhibition of Phosphodiesterase (PDE) :
- Compounds with similar structures have shown significant inhibition against PDE3A and PDE3B, which are critical in regulating intracellular cAMP levels. For example, a related study on pyrazole derivatives indicated that such compounds can exhibit potent PDE inhibition with IC50 values ranging from 0.24 μM to 16.42 μM for PDE3A .
- Antitumor Activity :
- Anti-inflammatory Effects :
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally related to this compound:
| Activity Type | Related Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| PDE3A Inhibition | 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol) | 0.24 | |
| Antitumor | Various Pyrazole Derivatives | Varies | |
| Anti-inflammatory | Pyrazole Derivatives | Varies |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Cardiotonic Activity : A series of pyrazole derivatives were synthesized and evaluated for their cardiotonic effects. The most potent derivative exhibited significant contractile and chronotropic effects compared to standard drugs like Vesnarinone .
- Anticancer Synergy : In vitro studies demonstrated that certain pyrazole derivatives could enhance the efficacy of doxorubicin in breast cancer cell lines, suggesting a potential synergistic effect that warrants further investigation .
Comparison with Similar Compounds
Structural and Functional Features
The table below summarizes key structural analogs and their properties:
Mechanistic and Pharmacokinetic Insights
- Telacebec (Q203) : Unlike the target compound, Q203’s imidazo[1,2-a]pyridine core and piperidine-trifluoromethoxyphenyl side chain enable selective inhibition of the Mycobacterium tuberculosis cytochrome bc₁ complex, a critical component of the electron transport chain . Clinical trials demonstrate a 99% reduction in bacterial load in murine models when combined with bedaquiline .
- Thiazol-Containing Analogs : Replacement of the tetrazole group with a thiazol ring (e.g., 4-(3,4-difluorophenyl)thiazol) may alter binding kinetics. The thiazol’s sulfur atom could engage in hydrophobic interactions, while fluorine atoms reduce oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyridine core followed by sequential functionalization. Critical steps include:
- Chlorination : Introducing chlorine atoms at positions 5 and 6 of the pyridine ring using reagents like POCl₃ or PCl₅ under reflux conditions.
- Coupling Reactions : Amide bond formation between the pyridine-carboxylic acid derivative and 4-(tetrazol-1-yl)aniline via activation with thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: DCM/ethyl acetate gradient) or recrystallization (solvent: ethanol/hexane) ensures >95% purity. Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., tetrazole NH at δ ~14 ppm, aromatic protons at δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion ([M+H]⁺) and isotopic patterns consistent with chlorine atoms.
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H···O/N hydrogen bonds), providing structural validation .
- HPLC : Purity assessment (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) using fluorescence-based assays .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involved in synthesizing this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for chlorination or amide coupling steps. Software: Gaussian 16 or ORCA .
- Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to identify intermediates and byproducts, validated by LC-MS or in-situ IR .
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions (e.g., DMF vs. THF) for yield improvement .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition results with cell-based assays (e.g., Western blot for target protein expression) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Confirmation : Re-examine compound purity (HPLC, NMR) and stereochemistry (if applicable) to exclude batch variability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., replace tetrazole with carboxylate) and compare activities (see table below) .
-
Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR) and identify critical interactions (e.g., hydrogen bonds with Lys721) .
-
Pharmacophore Modeling : Define essential features (e.g., hydrophobic regions, hydrogen bond acceptors) using Schrödinger’s Phase .
Analog Modification Activity (IC₅₀, μM) Parent Compound None 0.45 ± 0.02 Tetrazole → Carboxylic Acid Increased hydrophilicity 1.20 ± 0.15 5,6-Dichloro → 5-Fluoro Reduced steric hindrance 0.78 ± 0.10
Q. What advanced techniques address scale-up challenges in synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve reproducibility and reduce reaction time for chlorination steps (residence time: 10–15 min at 80°C) .
- Membrane Separation : Nanofiltration (MWCO: 500 Da) removes unreacted precursors and byproducts during purification .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling dynamic adjustments .
Q. How can molecular dynamics (MD) simulations predict pharmacokinetic properties?
- Methodological Answer :
- Solubility Prediction : Simulate free energy of solvation in water/octanol using GROMACS .
- Blood-Brain Barrier Penetration : Calculate logP and polar surface area (PSA) with QikProp .
- Protein Binding : MD simulations (100 ns) assess stability of compound-albumin complexes to predict plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
